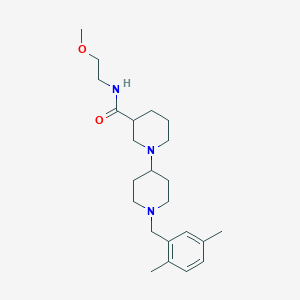![molecular formula C19H19ClN2O3 B5316727 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)
2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been synthesized for scientific research purposes. CMMPB is a member of the benzamide family and is commonly used in the field of neuroscience research.
作用机制
2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the activity of the receptor without directly binding to it. Specifically, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide binds to a site on the receptor that is distinct from the glutamate binding site. This binding results in an increase in the activity of the receptor, leading to changes in cellular signaling pathways and ultimately affecting neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide are largely related to its modulation of the mGluR5 receptor. Studies have shown that 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide can enhance the activity of this receptor in various brain regions, including the hippocampus and striatum. This enhancement has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the function of this receptor without affecting other receptors or cellular processes. Additionally, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have a long half-life, allowing for sustained effects in animal models. However, one limitation of using 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is its limited solubility in water, which can make dosing and administration challenging.
未来方向
There are several future directions for research involving 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the potential therapeutic applications of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers are interested in studying the effects of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide on other neurological processes beyond learning and memory, such as pain and addiction. Finally, there is ongoing research to develop new compounds that are more potent and selective modulators of the mGluR5 receptor.
合成方法
The synthesis method for 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide are 4-morpholinylcarbonyl chloride and 2-amino-4-chloro-5-methylbenzoic acid. These two compounds are reacted together in the presence of a base to form the intermediate compound, 2-(4-morpholinylcarbonyl)-4-chloro-5-methylbenzoic acid. This intermediate compound is then reacted with 2-aminobenzamide in the presence of a coupling reagent to form the final product, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide.
科学研究应用
2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is commonly used in the field of neuroscience research as a tool to study the function of certain receptors in the brain. Specifically, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is used to study the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes such as learning, memory, and addiction. By studying the function of this receptor, researchers can gain a better understanding of these processes and potentially develop new treatments for neurological disorders.
属性
IUPAC Name |
2-chloro-4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-6-7-14(16(20)12-13)18(23)21-17-5-3-2-4-15(17)19(24)22-8-10-25-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQYOJLMBOBNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)



![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)